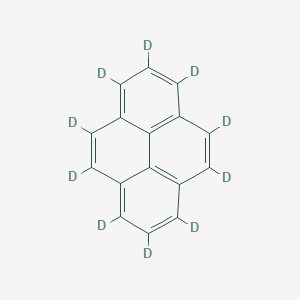

Pyrene-d10

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAQIROQSPTKN-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938045 | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-52-1 | |

| Record name | Pyrene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Deuterated Pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774) (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, forming a planar aromatic system. It is well-regarded for its distinct photophysical properties, including a high fluorescence quantum yield and the formation of excimers. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), to form deuterated pyrene (e.g., perdeuterated pyrene, C₁₆D₁₀), introduces subtle but significant changes in its physical and chemical characteristics. These changes, driven by the deuterium isotope effect, make deuterated pyrene an invaluable tool in various scientific domains. It serves as a non-exchangeable internal standard for environmental analysis, a probe in mechanistic studies of chemical reactions, and a component in materials science where deuteration can enhance the performance and lifetime of organic electronic devices.[1][2] This guide provides an in-depth overview of the core physical and chemical properties of deuterated pyrene, with a focus on quantitative data, experimental methodologies, and spectroscopic signatures.

Molecular and Physical Properties

Deuteration primarily affects properties related to molecular mass and vibrational energy. The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, leading to a stronger bond and altered vibrational frequencies. This manifests in measurable differences in macroscopic properties.

A study using X-ray powder diffraction revealed that the crystal structure of perdeuterated pyrene is significantly more compact than its protonated counterpart at any given temperature between 80-140K.[3] While the thermal expansion coefficients were not significantly different, the unit cell volume of C₁₆D₁₀ was consistently smaller.[3]

Table 1: Comparison of Physical Properties of Pyrene and Perdeuterated Pyrene

| Property | Pyrene (C₁₆H₁₀) | Perdeuterated Pyrene (C₁₆D₁₀) |

| Molecular Formula | C₁₆H₁₀ | C₁₆D₁₀ |

| Molecular Weight | 202.26 g/mol [4] | 212.31 g/mol [5] |

| Appearance | Colorless to pale yellow solid[4] | Tan solid[6] |

| Melting Point | 150.62 °C[4] | Data not available |

| Boiling Point | 394 °C[4] | Data not available |

| Water Solubility | 0.139 mg/L (at 25 °C)[4] | Data not available |

| Crystal Structure | Monoclinic[4] | Monoclinic, more compact unit cell than C₁₆H₁₀[3] |

Photophysical Properties

Pyrene is renowned for its fluorescence characteristics, which are sensitive to the local environment.[4] The impact of deuteration on these properties is a key area of interest, as it can elucidate the mechanisms of radiative and non-radiative decay pathways.

A critical study on the fluorescence lifetimes of several aromatic hydrocarbons, including pyrene, in a rigid medium at 77°K found no significant change in lifetime upon perdeuteration.[7] This suggests that the S₁→S₀ internal conversion process, which would be affected by the C-H/C-D vibrational modes, is not a dominant deactivation pathway for the excited singlet state of pyrene.[7] The primary non-radiative pathway is intersystem crossing to the triplet state (S₁→T₁), which appears to be largely independent of deuteration.[7]

Table 2: Comparison of Photophysical Properties of Pyrene and Perdeuterated Pyrene

| Property | Pyrene (C₁₆H₁₀) | Perdeuterated Pyrene (C₁₆D₁₀) |

| Fluorescence Quantum Yield (Φ) | 0.65 (in ethanol)[4] | Not explicitly reported, but expected to be similar to C₁₆H₁₀ |

| Fluorescence Lifetime (τ) | ~4.2 x 10⁻⁷ s (in EPA at 77°K)[7] | ~4.2 x 10⁻⁷ s (in EPA at 77°K)[7] |

| Absorption Max (λ_abs) | ~330 nm (three sharp bands)[4] | Similar to C₁₆H₁₀ |

| Emission Max (λ_em) | ~375 nm[4] | Similar to C₁₆H₁₀ |

| Excimer Emission | ~450 nm[4] | Expected to be similar to C₁₆H₁₀ |

Spectroscopic Characterization

The most direct evidence of deuteration comes from spectroscopic analysis, where the mass and vibrational differences between H and D are unambiguous.

Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming the presence and extent of deuteration. The molecular ion peak of perdeuterated pyrene (C₁₆D₁₀) appears at m/z 212.31, a shift of 10 mass units from non-deuterated pyrene (m/z 202.26).[5] This mass shift allows for the quantitative assessment of deuterium incorporation in a sample.[6] High-resolution mass spectrometry can be employed to resolve deuterated fragments from potential interferences, such as ¹³C isotopes.[6][8]

Infrared (IR) Spectroscopy

Deuteration has a profound impact on the infrared spectrum. The replacement of hydrogen with deuterium alters the reduced mass of the C-H/C-D oscillator, causing a significant red-shift in the vibrational frequency. The characteristic C-H stretching vibrations are replaced by new bands corresponding to C-D vibrations at lower wavenumbers.[9]

Table 3: Key Infrared Vibrational Modes for Pyrene and Deuterated Pyrene

| Vibrational Mode | Pyrene (C-H) Frequency | Deuterated Pyrene (C-D) Frequency | Reference |

| Aromatic Stretch | ~3.3 µm (~3030 cm⁻¹) | - | [9] |

| Aromatic Stretch | - | ~4.4 µm (~2270 cm⁻¹) | [9][10] |

| In-plane Bend | - | 9.5 - 12 µm (~1050 - 830 cm⁻¹) | [10] |

| Out-of-plane Bend | - | 14.5 - 17.9 µm (~690 - 560 cm⁻¹) | [10] |

As the degree of deuteration increases, the intensity of the C-H stretching band weakens, while the C-D stretching band grows stronger.[9] This provides a spectroscopic handle to monitor the deuteration process.

Chemical Properties and Reactivity

The general reactivity of deuterated pyrene is governed by its aromatic core, which is identical to that of standard pyrene. It undergoes electrophilic aromatic substitution, halogenation, and oxidation reactions.[4] However, the rate of reactions that involve the cleavage of a C-H or C-D bond can be significantly different. This phenomenon, known as the Kinetic Isotope Effect (KIE) , arises because the C-D bond is stronger and requires more energy to break than a C-H bond. Consequently, reactions where C-H/C-D bond breaking is the rate-determining step will proceed more slowly for the deuterated compound. While specific KIE values for the general reactions of pyrene are not detailed in the provided search results, this is a fundamental principle in physical organic chemistry.

Synthesis and Experimental Protocols

Deuterated pyrene is typically prepared via hydrogen-deuterium (H/D) exchange on the non-deuterated starting material.[1] Several methods exist, including acid-catalyzed exchange and transition-metal-catalyzed reactions in heavy water (D₂O).[1][11] A particularly efficient method utilizes microwave irradiation with a deuterated solvent and a base catalyst.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Perdeuterated Pyrene

This protocol is adapted from a general method for H/D exchange in PAHs.[6]

-

Preparation: To a flame-dried, nitrogen-purged 10 mL microwave vessel equipped with a magnetic stir bar, add pyrene (e.g., 50 mg, 0.247 mmol).

-

Solvent Addition: Add a deuterated solvent that also serves as the deuterium source, such as dimethylformamide-d₇ (DMF-d₇, e.g., 1 mL).

-

Catalyst Addition: Add a strong, non-nucleophilic base, such as sublimed potassium tert-butoxide (e.g., 0.555 g, 4.95 mmol). Ensure the catalyst is anhydrous, as moisture will diminish deuterium incorporation.[6]

-

Microwave Irradiation: Cap the vessel and place it in a microwave reactor. Heat the mixture for 1 hour at 170 °C.

-

Workup: Cool the mixture to room temperature. Immediately flush the reaction mixture through a short pad of silica (B1680970) gel, eluting with dichloromethane.

-

Isolation: Evaporate the solvent from the eluate to yield the deuterated pyrene product.[6]

Caption: Microwave-assisted synthesis workflow for deuterated pyrene.

Experimental Protocol: Analysis by DART-MS

Direct Analysis in Real Time (DART) Mass Spectrometry provides a rapid method for determining deuterium incorporation with minimal sample preparation.[6]

-

Instrument Setup: Use a time-of-flight mass spectrometer equipped with a DART ion source. Set the DART source parameters (e.g., needle voltage: 3500V; gas: Helium; gas flow: 4 L/min; heater temperature: 220-500°C).[6]

-

Calibration: Calibrate the mass spectrometer using a standard solution, such as polyethylene (B3416737) glycol (PEG), before and/or after sample analysis.[6]

-

Sample Introduction: Dip the closed tip of a glass melting point tube into the solid deuterated pyrene sample.

-

Analysis: Hold the tip of the melting point tube in the DART ion beam for 3-5 seconds to acquire the mass spectrum.

-

Data Processing: Use specialized software (e.g., Cerno MassWorks) to analyze the resulting mass spectrum. The software performs a least-squares fit between the experimental isotopic profile and calculated profiles to determine the relative amounts of different isotopologues (C₁₆H₁₀, C₁₆H₉D₁, C₁₆H₈D₂, etc.) and the average deuterium incorporation.[6]

Caption: Analytical workflow for determining deuteration levels via DART-MS.

Conclusion

Deuterated pyrene exhibits physical and chemical properties that are subtly, yet consequentially, different from its protonated analog. The key distinctions lie in its increased molecular weight, more compact crystal structure, and profoundly altered infrared spectrum, which features a characteristic C-D stretching mode around 4.4 µm.[3][9] While its core photophysical properties, such as fluorescence lifetime, appear largely unaffected by deuteration, the strengthening of the C-D bond implies a kinetic isotope effect for reactions involving C-H/D bond cleavage.[7] These unique characteristics, coupled with efficient synthesis and analytical methods, establish deuterated pyrene as a powerful tool for researchers in analytical chemistry, materials science, and drug development.

References

- 1. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Pyrene - Wikipedia [en.wikipedia.org]

- 5. Pyrene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-155-0.1 [isotope.com]

- 6. cernobioscience.com [cernobioscience.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Pyrene-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isotopic purity analysis of Pyrene-d10 (Perdeuterated pyrene), a critical internal standard for quantitative analysis in various scientific fields. This document outlines a state-of-the-art synthetic protocol, purification methods, and rigorous analytical techniques to ensure the high isotopic enrichment required for sensitive applications.

Introduction

This compound (C₁₆D₁₀) is the deuterated analog of pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH).[1][2] Its primary application lies in its use as an internal standard in analytical chemistry, particularly for mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS).[1][2] The known mass difference between the deuterated standard and the native analyte allows for precise quantification, correcting for variations in sample preparation and instrument response. For this purpose, high isotopic purity is paramount to avoid interference and ensure accurate results.[3] This guide details a robust microwave-assisted synthesis method for producing this compound with high deuterium (B1214612) incorporation and provides comprehensive protocols for its purification and isotopic purity assessment.

Synthesis of this compound

A highly efficient and rapid method for the synthesis of this compound is through microwave-assisted hydrogen-deuterium exchange on the parent pyrene molecule.[4] This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields.[5][6] The reaction utilizes a strong base, potassium tert-butoxide, in a deuterated solvent, N,N-dimethylformamide-d7 (DMF-d7), to facilitate the exchange of all ten hydrogen atoms with deuterium.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

Pyrene (C₁₆H₁₀)

-

Potassium tert-butoxide (t-BuOK)

-

N,N-dimethylformamide-d7 (DMF-d7, 99.5 atom % D)

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate (B86663)

-

Microwave reactor

Procedure:

-

Reaction Setup: In a flame-dried 10 mL microwave vessel equipped with a magnetic stir bar, add pyrene (e.g., 50 mg, 0.247 mmol).

-

Solvent and Base Addition: To the vessel, add 1 mL of DMF-d7 and sublimed potassium tert-butoxide (e.g., 0.555 g, 4.95 mmol). The use of sublimed, anhydrous base is crucial as moisture can diminish the extent of deuterium incorporation.

-

Microwave Irradiation: Cap the vessel and place it in a microwave reactor. Irradiate the mixture for 1 hour at 170°C. The temperature should be monitored using a calibrated IR sensor.

-

Workup: After cooling the reaction mixture to room temperature, immediately flush it through a short pad of silica gel using dichloromethane as the eluent.

-

Isolation: Evaporate the solvent from the collected filtrate under reduced pressure to yield the crude this compound as a tan solid.

Purification of this compound

Purification of the crude this compound is essential to remove any remaining starting material, partially deuterated species, and other byproducts. Column chromatography is a standard and effective method for this purpose.[2][7][8]

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Dichloromethane (DCM)

-

Glass chromatography column

-

Glass wool

-

Anhydrous sodium sulfate

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column with a glass wool plug at the bottom. Add a thin layer of anhydrous sodium sulfate on top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of dichloromethane in hexane. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., to 2% DCM in hexane, then 5%, etc.).

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization to identify the fractions containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound must be rigorously determined to ensure its suitability as an internal standard. The two primary analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of deuterated compounds.[9][10] By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of each isotopologue (e.g., d9, d8, etc.) can be quantified.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 µg/mL.

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280°C |

| Oven Program | |

| Initial Temperature | 80°C, hold for 1 min |

| Ramp 1 | 20°C/min to 200°C |

| Ramp 2 | 10°C/min to 300°C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (e.g., m/z 200-220) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Determine the relative intensities of the molecular ion peaks corresponding to the different isotopologues (e.g., m/z 212 for C₁₆D₁₀, m/z 211 for C₁₆HD₉, etc.).

-

Calculate the isotopic purity (atom % D) using the following formula:

Atom % D = [ (Σ (n * Iₙ)) / (10 * Σ Iₙ) ] * 100

Where 'n' is the number of deuterium atoms in an isotopologue and 'Iₙ' is the intensity of the corresponding molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a direct method to assess the degree of deuteration by quantifying the residual proton signals.[11][12][13] The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum indicates successful deuterium incorporation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed amount of the purified this compound in a deuterated NMR solvent (e.g., CDCl₃) that does not have signals in the aromatic region of interest.

NMR Parameters:

| Parameter | Value |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 25°C |

| Number of Scans | 64 or higher (for good signal-to-noise) |

| Relaxation Delay | 5 s |

Data Analysis:

-

Acquire the ¹H NMR spectrum.

-

Integrate the residual proton signals in the aromatic region (typically δ 7.8-8.2 ppm for pyrene).

-

Compare the integral of the residual proton signals to the integral of a known internal standard or to the theoretical integral of a fully protonated sample to calculate the percentage of deuterium incorporation.

Quantitative Data Summary

The following table summarizes typical quantitative data for commercially available and synthesized this compound.

| Parameter | Typical Value | Reference |

| Chemical Purity | >98% | [14] |

| Isotopic Purity (Atom % D) | ≥98% | [14] |

| Molecular Weight | 212.31 g/mol | [14] |

| Melting Point | 145-148 °C | [15] |

Visualizations

Workflow for Synthesis and Purification of this compound

References

- 1. cernobioscience.com [cernobioscience.com]

- 2. Purification and spectroscopic properties of pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. primescholars.com [primescholars.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. wwz.cedre.fr [wwz.cedre.fr]

- 11. rsc.org [rsc.org]

- 12. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Pyrene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-155-0.1 [isotope.com]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

Pyrene-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard in analytical chemistry. This document covers its fundamental properties, a detailed synthesis protocol, and its application in the quantitative analysis of environmental contaminants.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1718-52-1 | [1][2][3][4] |

| Molecular Weight | 212.31 g/mol | [1][2][3] |

| Molecular Formula | C₁₆D₁₀ | [2][5] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Melting Point | 145-148 °C | [2] |

| Boiling Point | 404 °C at 760 mmHg | [5] |

| Density | 1.31 g/cm³ | [5] |

Synthesis Protocol

A rapid, microwave-assisted perdeuteration of pyrene (B120774) provides an efficient method for the synthesis of this compound.[1][6]

Materials:

-

Pyrene

-

Dimethylformamide-d₇ (DMF-d₇)

-

Potassium tert-butoxide

-

Microwave reactor

-

Magnetic stir bar

-

Flame-dried, nitrogen-purged 10 mL microwave vessel

Procedure:

-

To a flame-dried, nitrogen-purged 10 mL microwave vessel equipped with a magnetic stir bar, add 50 mg (0.248 mmol) of pyrene and 1 mL of DMF-d₇.[6]

-

Stir the mixture and add 0.555 g (4.95 mmol) of sublimed potassium tert-butoxide.[6]

-

Cap the microwave vessel and place it in a microwave reactor.[6]

-

Irradiate the mixture for 1 hour at 170 °C.[6]

-

After cooling to room temperature, immediately flush the mixture through a short pad of silica gel using dichloromethane as the eluent.[6]

-

Evaporate the solvent to yield the deuterated pyrene product.[6] This method has been reported to achieve a yield of 95% with over 98% deuterium (B1214612) incorporation.[6]

Experimental Protocols: Application as an Internal Standard

This compound is extensively used as an internal standard for the quantitative analysis of PAHs in various environmental matrices, such as air, water, and soil, using gas chromatography-mass spectrometry (GC-MS).[7][8][9] The following protocol is a generalized procedure based on the principles outlined in EPA Method TO-13A for the analysis of PAHs in ambient air.[10][11]

1. Sample Preparation and Extraction:

-

Sample Collection: Ambient air samples are collected by drawing a known volume of air through a quartz fiber filter followed by a polyurethane foam (PUF) sorbent cartridge.

-

Fortification with Internal Standard: Prior to extraction, the samples (filter and PUF cartridge) are spiked with a known amount of this compound solution.[10]

-

Soxhlet Extraction: The filter and PUF cartridge are extracted together in a Soxhlet extractor with a suitable solvent, typically 10% diethyl ether in hexane, for approximately 18 hours.[10]

-

Concentration: The extract is then concentrated to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) concentrator.

2. Sample Cleanup:

-

To remove interfering compounds, the concentrated extract is subjected to cleanup using silica gel chromatography. The PAHs are eluted with a less polar solvent, leaving more polar interferences on the column.

3. GC-MS Analysis:

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used for the analysis. A capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column) is employed.

-

Calibration: A multi-point calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and a constant concentration of the this compound internal standard. The response factor for each PAH relative to this compound is calculated.

-

Sample Analysis: An aliquot of the cleaned and concentrated sample extract is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for each target PAH and for this compound are monitored.

-

Quantification: The concentration of each target PAH in the sample is determined by comparing its peak area to the peak area of the this compound internal standard and using the previously determined relative response factors. This method corrects for variations in extraction efficiency and instrument response.

Mandatory Visualizations

The following diagram illustrates the general workflow for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in an environmental sample using this compound as an internal standard.

Caption: Experimental workflow for PAH analysis using this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated polycyclic aromatic hydrocarbons: Revisited | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. cernobioscience.com [cernobioscience.com]

- 7. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. [1512.02874] Deuterated polycyclic aromatic hydrocarbons: Revisited [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyrene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-155-0.1 [isotope.com]

Unveiling the Mass Spectrum of Pyrene-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Pyrene-d10 (C₁₆D₁₀), a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard in analytical chemistry. This document details the expected fragmentation patterns under electron ionization, outlines experimental protocols for its analysis, and presents key data in a clear, accessible format to support research and development activities.

Core Concepts: Mass Spectrometry of this compound

This compound, with a monoisotopic mass of 212.141 Da, is an isotopically labeled analog of pyrene (B120774).[1] Its use in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), is prevalent for the quantification of PAHs in various matrices.[2][3][4] The 10 deuterium (B1214612) atoms significantly increase its molecular weight compared to the native pyrene (202.25 g/mol ), allowing for clear differentiation in mass spectra.

Under electron ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern of ions. The stable aromatic ring system of pyrene results in a prominent molecular ion peak. However, the high energy of electron impact can induce fragmentation through the loss of deuterium atoms or C₂D₂ (dideuteroacetylene) moieties.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a strong molecular ion peak and several key fragment ions. The relative intensities of these ions are crucial for identification and confirmation.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 212 | [C₁₆D₁₀]⁺• (Molecular Ion) | 100 |

| 210 | [C₁₆D₈]⁺• | ~20 |

| 208 | [C₁₆D₆]⁺• | ~10 |

| 184 | [C₁₄D₈]⁺• | ~15 |

| 106 | [C₈D₆]⁺• | ~25 |

| 105 | [C₈D₅]⁺ | ~30 |

Note: The relative intensities are approximate and can vary depending on the specific instrumentation and experimental conditions. The proposed fragments are based on common fragmentation patterns of PAHs and the mass shifts associated with deuterium.

Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₁₆D₁₀]⁺•) upon electron ionization primarily proceeds through two main pathways: the sequential loss of deuterium radicals (D•) and the elimination of neutral dideuteroacetylene (C₂D₂) molecules. A doubly charged molecular ion at m/z 106 is also a characteristic feature for polycyclic aromatic hydrocarbons.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The acquisition of a clean and reproducible mass spectrum of this compound is critical for its use as an internal standard. Below is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

This compound is typically available as a solid or in solution. For analysis, a dilute solution in a high-purity solvent such as dichloromethane (B109758) or hexane (B92381) is prepared. The concentration will depend on the sensitivity of the instrument but is generally in the low ng/µL to pg/µL range.

Gas Chromatography (GC) Conditions

-

Injector: Splitless mode is commonly used for trace analysis to maximize the amount of analyte reaching the column.

-

Injector Temperature: 280-300 °C to ensure complete vaporization of the analyte.

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for the separation of PAHs. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of around 70-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 300-320°C, held for 5-10 minutes. This program ensures good separation from other potential contaminants.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250 °C.

-

Quadrupole Temperature: 150-180 °C.

-

Mass Range: A scan range of m/z 50-500 is typically sufficient to cover the molecular ion and expected fragments of this compound and other PAHs.

-

Acquisition Mode: Full scan mode is used for identification and to observe the entire fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed, monitoring the characteristic ions of this compound (e.g., m/z 212) and the target analytes.

Experimental Workflow

The overall process for the analysis of a sample using this compound as an internal standard involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

Conclusion

Understanding the mass spectrum of this compound is fundamental for its effective use as an internal standard in the analysis of polycyclic aromatic hydrocarbons. Its distinct molecular weight and characteristic fragmentation pattern under electron ionization allow for reliable identification and quantification. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to develop and validate their analytical methods, ensuring data of high quality and accuracy.

References

Commercial suppliers and pricing for Pyrene-d10.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, pricing, and application of Pyrene-d10. It is designed to assist researchers, scientists, and professionals in drug development in utilizing this deuterated internal standard for accurate and reliable quantitative analysis.

Commercial Suppliers and Pricing

This compound is readily available from a variety of commercial chemical suppliers. It is typically sold as a neat solid or as a certified solution in a solvent such as acetone (B3395972) or toluene. The isotopic purity is generally high, often exceeding 98 atom % D. Pricing varies by supplier, quantity, and format (neat vs. solution). Below is a summary of major suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity/Form | Quantity | Price (USD) |

| Sigma-Aldrich | This compound | 1718-52-1 | 98 atom % D (neat) | 25 mg | $112.00 |

| 100 mg | $146.00 | ||||

| Cambridge Isotope Laboratories, Inc. | Pyrene (D₁₀, 98%) | 1718-52-1 | 98% (neat) | 0.1 g | $100.00 |

| 0.25 g | $295.00 | ||||

| AccuStandard | This compound | 1718-52-1 | 0.5 mg/mL in Acetone | 1 mL | $30.00 |

| 5 x 1 mL | $120.00 | ||||

| CDN Isotopes | This compound | 1718-52-1 | 98 atom % D (neat) | 0.25 g | Inquire |

| LGC Standards | Pyrene D10 500 µg/mL in Acetone | 1718-52-1 | 500 µg/mL in Acetone | 1 mL | Inquire |

| Fisher Scientific (distributor) | Crescent Chemical Co Inc this compound SOLN 1ML | 1718-52-1 | Solution | 1 mL | Inquire |

| Ultra Scientific this compound Solution, 500μg/mL in acetone | 1718-52-1 | 500μg/mL in acetone | 1 x 1 mL | Inquire | |

| ESSLAB | This compound | 1718-52-1 | 100 µg/mL in toluene | 1 mL | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Experimental Protocols

This compound is most commonly utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices.[1][2] The following is a representative experimental protocol for the analysis of PAHs in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a synthesized methodology based on established practices such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][4]

Objective:

To accurately quantify the concentration of select PAHs in a water sample using GC-MS with an internal standard method for calibration.

Materials and Reagents:

-

This compound (as internal standard)

-

Certified PAH standard mixture (containing the target analytes)

-

High-purity solvents (e.g., dichloromethane, acetone, hexane)

-

Anhydrous sodium sulfate (B86663)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Autosampler vials with inserts

-

Standard laboratory glassware

Methodology:

1. Preparation of Standards

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting a certified PAH standard mixture with the appropriate solvent. Each calibration standard should be spiked with a constant, known amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 1 µg/mL. A minimum of five concentration levels is recommended to establish a calibration curve.[5]

2. Sample Preparation

-

Sample Collection: Collect a 1-liter water sample in a clean glass container.

-

Spiking with Internal Standard: Fortify the water sample with a known amount of the this compound internal standard stock solution.[6]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing through sequential volumes of dichloromethane, methanol, and finally, reagent water.

-

Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate. The PAHs and the internal standard will be adsorbed onto the stationary phase.

-

Wash the cartridge with reagent water to remove any polar impurities.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the analytes and the internal standard from the cartridge using a small volume of a non-polar solvent like dichloromethane.[7]

-

-

Drying and Concentration:

-

Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

-

3. GC-MS Analysis

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5MS).

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

-

-

Injection: Inject a 1 µL aliquot of the prepared sample extract into the GC-MS system.

-

Chromatographic Conditions (Typical):

-

Inlet Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

-

-

Mass Spectrometer Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

SIM Ions: Monitor the characteristic ions for each target PAH and for this compound (m/z 212).

-

4. Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of each PAH analyte to the peak area of the internal standard (this compound) against the concentration of the PAH analyte for each calibration standard.

-

Quantification: Calculate the concentration of each PAH in the water sample by determining the peak area ratio in the sample chromatogram and using the linear regression equation from the calibration curve. The use of an internal standard corrects for variations in extraction efficiency and instrument response.[8][9]

Visualizations

The following diagrams illustrate the logical workflow for the experimental protocol described above.

Caption: Experimental workflow for PAH analysis using this compound.

Caption: Logical relationship of components in quantitative analysis.

References

- 1. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 5. epa.gov [epa.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Pyrene-d10: A Comprehensive Material Safety Data Sheet (MSDS) Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for Pyrene-d10 (CAS No. 1718-52-1), a deuterated analog of pyrene.[1][2] this compound is frequently utilized as an internal standard in various analytical and research applications, including environmental analysis and studies involving polycyclic aromatic hydrocarbons (PAHs).[3][4] Understanding its safety profile is paramount for ensuring safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow to orange solid.[3] Its key physical and chemical properties are summarized in the table below. This data is essential for predicting its behavior under various experimental conditions and for designing appropriate storage and handling protocols.

| Property | Value | References |

| Molecular Formula | C₁₆D₁₀ | [5][6] |

| Molecular Weight | 212.31 g/mol | [1][2][4][5][6] |

| Appearance | Yellow to Orange Solid | [3] |

| Melting Point | 145-148 °C (lit.) | [3][5][6] |

| Density | 1.31 g/cm³ | [5] |

| Isotopic Purity | 98 atom % D |

Toxicological Information and Hazard Identification

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich MSDS.[1][6]

Summary of Potential Health Effects:[6]

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6]

-

Skin Contact: May be harmful if absorbed through the skin and causes skin irritation.[6]

-

Eye Contact: Causes serious eye irritation.[6]

-

Ingestion: Harmful if swallowed.[6]

It is important to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

Experimental Protocols for Hazard Assessment

The toxicological data presented in Material Safety Data Sheets are derived from standardized experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of the likely methodologies used to assess the hazards of this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[3]

-

Principle: The method uses a small number of animals in a step-wise process to classify a substance into a toxicity category based on the observed mortality.[3]

-

Animal Model: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used.[3]

-

Procedure:

-

A group of three animals is dosed at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[7]

-

The outcome of the first step (number of mortalities) determines the next step:

-

If mortality is high, the dose for the next step is lowered.

-

If mortality is low or absent, the dose for the next step is increased.

-

-

This process continues until the toxicity class of the substance can be determined.

-

-

Data Analysis: The classification is based on the dose at which a certain number of animals die. This method avoids the use of a large number of animals to determine a precise LD50 value.

Skin Irritation (as per OECD Guideline 439 - In Vitro)

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439) is an alternative to traditional animal testing for assessing skin irritation potential.[8]

-

Principle: This test uses a three-dimensional model of human epidermis to mimic the skin's response to a chemical. The endpoint measured is cell viability.[4]

-

Test System: Commercially available reconstructed human epidermis models are used.[8]

-

Procedure:

-

A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[9]

-

After exposure, the substance is rinsed off, and the tissue is incubated for a further period (e.g., 42 hours).

-

Cell viability is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a colored formazan (B1609692) product, which can be quantified.

-

-

Data Analysis: A substance is classified as an irritant if the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[8][10]

Eye Irritation (as per OECD Guideline 405)

The Acute Eye Irritation/Corrosion test (OECD 405) is the standard in vivo method for assessing the potential of a substance to cause eye irritation or damage.[1][11]

-

Principle: A single dose of the test substance is applied to the eye of an experimental animal, and the effects are observed and scored over a defined period.[11]

-

Animal Model: The albino rabbit is the recommended species for this test.[12]

-

Procedure:

-

A small amount of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined and the ocular reactions (corneal opacity, iris lesions, conjunctival redness and swelling) are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11]

-

The observation period is typically 21 days to assess the reversibility of any observed effects.[11]

-

-

Data Analysis: The scores for each effect are used to classify the substance's irritation potential, ranging from non-irritating to severely irritating or corrosive.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound. The following sections and diagrams outline the recommended procedures.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[6]

-

Respiratory Protection: Use a respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if dust is formed.[6]

-

Body Protection: Wear appropriate protective clothing.[5]

First-Aid Measures

In case of exposure, follow the first-aid measures outlined below. Always seek medical advice for any exposure.[6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.[6]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[6] Store at room temperature away from light and moisture.[13]

-

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[6]

GHS Hazard Communication

The following diagram summarizes the GHS pictograms and hazard statements for this compound, providing a quick visual reference for the primary hazards associated with this chemical.

This technical guide is intended to provide comprehensive safety information for this compound to be used by trained professionals in a laboratory setting. It is not a substitute for a thorough review of the complete Safety Data Sheet provided by the supplier. Always consult the original SDS for the most current and detailed information.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. dermatest.com [dermatest.com]

- 10. mbresearch.com [mbresearch.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. Pyrene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-155-0.1 [isotope.com]

A Comprehensive Technical Guide to the Proper Storage and Handling of Pyrene-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Pyrene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH). Adherence to these guidelines is critical to ensure the compound's stability, purity, and the safety of laboratory personnel.

Core Properties and Storage Conditions

This compound is a yellow to orange solid, and like other PAHs, it requires specific storage conditions to maintain its integrity. It is stable under recommended storage conditions, but precautions should be taken to avoid degradation.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [1][2] |

| Appearance | Yellow to Orange Solid | [2] |

| Molecular Formula | C₁₆D₁₀ | [3] |

| Molecular Weight | 212.31 g/mol | [1][3] |

| Melting Point | 145 - 148 °C | [3] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, this compound must be handled with care in a well-ventilated area, preferably within a chemical fume hood.[3] The following handling procedures and personal protective equipment are mandatory to minimize exposure and ensure safety.

Handling Precautions:

-

Avoid dust formation and inhalation: Handle the solid material carefully to prevent the generation of dust.[3]

-

Prevent contact with skin and eyes: Direct contact should be avoided.[3]

-

Use in a well-ventilated area: Work in a chemical fume hood to control exposure to dust and vapors.[3]

-

Grounding: Take precautionary measures against static discharges.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[3]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[3]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

Experimental Protocols

The following are general experimental protocols for assessing the stability and purity of PAHs, which can be adapted for this compound. It is recommended to perform a small-scale test to optimize the conditions for this compound specifically.

Stability Testing Protocol (Adapted from general PAH stability studies)

This protocol is designed to assess the stability of this compound in a solvent under specific storage conditions (e.g., exposure to light, temperature).

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a high-purity solvent (e.g., acetonitrile, dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: From the stock solution, prepare several working solutions at a lower concentration (e.g., 10 µg/mL) in the same solvent.

-

Storage Conditions: Store the working solutions under different conditions to be tested. For example:

-

Room temperature with exposure to ambient light.

-

Room temperature protected from light (e.g., in an amber vial or wrapped in aluminum foil).

-

Refrigerated (2-8°C) and protected from light.

-

-

Time Points: Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: At each time point, analyze the samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.

-

Data Evaluation: Compare the peak area or concentration of this compound at each time point to the initial (time 0) measurement. A significant decrease in the peak area indicates degradation. The degradation kinetics can be determined by plotting the natural logarithm of the concentration against time.[3]

Purity Analysis Protocol using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of a this compound sample.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) at a known concentration (e.g., 100 µg/mL).

-

Internal Standard: If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., another deuterated PAH not present in the sample).

-

GC-MS Instrument Setup:

-

Column: Use a capillary column suitable for PAH analysis (e.g., DB-5MS or equivalent).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all components.

-

Mass Spectrometer: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to identify and quantify this compound and any impurities.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify any other peaks in the chromatogram as potential impurities.

-

Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

-

Workflow for Proper Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of this compound, from receipt to disposal.

References

- 1. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pjoes.com [pjoes.com]

- 4. jfda-online.com [jfda-online.com]

Solubility of Pyrene-d10 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrene-d10 in various organic solvents. Due to the limited availability of explicit quantitative solubility data for this compound, this document leverages data for its non-deuterated analog, Pyrene, as a close and reliable proxy. The physical and chemical properties of deuterated and non-deuterated isotopologues are nearly identical, making the solubility behavior of Pyrene a strong indicator for that of this compound. This guide includes a detailed summary of solubility data, experimental protocols for solubility determination, and a workflow diagram for these procedures.

Core Data Presentation: Solubility of Pyrene

The following table summarizes the mole fraction solubility of non-deuterated Pyrene in a range of organic solvents at 26.0 °C (299.15 K). This data is essential for researchers working with this compound in applications such as internal standards for mass spectrometry, environmental analysis, and in vitro studies.

| Solvent | Mole Fraction (x₂) |

| Methanol (B129727) | 0.00149 |

| 1-Propanol | 0.000876 |

| 2-Propanol | 0.000692 |

| 1-Butanol | 0.000801 |

| 2-Butanol | 0.000601 |

| 2-Methyl-1-propanol | 0.000618 |

| 3-Methyl-1-butanol | 0.000647 |

| 1-Pentanol | 0.000677 |

| 2-Pentanol | 0.000510 |

| 4-Methyl-2-pentanol | 0.000536 |

| 1-Hexanol | 0.000630 |

| 2-Ethyl-1-hexanol | 0.000597 |

| 1-Heptanol | 0.000585 |

| 1-Octanol | 0.000470 |

Note: The data presented is for non-deuterated Pyrene and serves as a close approximation for this compound. The mole fraction solubility was measured at 26.0 °C[1][2].

Qualitative solubility information indicates that this compound is slightly soluble in chloroform (B151607) and methanol (with heating and sonication). Commercially available solutions of this compound in acetone (B3395972) (100 µg/mL and 500 µg/mL) and cyclohexane (B81311) (10 µg/mL) suggest that it is soluble at least to these concentrations in these solvents[3].

Experimental Protocols

The determination of the solubility of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical procedure in many research applications. The following protocol outlines a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

1. Materials and Apparatus:

-

This compound (solid)

-

High-purity organic solvents

-

Constant temperature bath with precise temperature control (± 0.1 °C)

-

Amber glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or an orbital shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of amber glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a magnetic stirrer or an orbital shaker for a sufficient period to reach equilibrium. For PAHs, this can take 24 to 72 hours.

-

To confirm equilibrium, periodically sample the supernatant and measure the concentration until it remains constant over several time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method.

-

4. Quantification:

-

Using UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted solution at a wavelength where this compound has a strong absorbance (e.g., around 334 nm for pyrene).

-

Calculate the concentration using a pre-established calibration curve of known this compound concentrations in the same solvent.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Inject a known volume of the diluted solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.

-

Quantify the concentration by comparing the peak area to a calibration curve generated from standard solutions of this compound.

-

5. Data Analysis:

-

From the determined concentration and the mass of the filtrate, calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

The Cosmic Fingerprint: A Technical Guide to the Natural Abundance of Deuterated Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules ubiquitous throughout the universe, from the interstellar medium (ISM) to terrestrial environments. The isotopic composition of these molecules, particularly the abundance of deuterium (B1214612) (D) relative to hydrogen (H), provides a unique tracer for understanding their formation pathways, chemical evolution, and transport across cosmic and terrestrial landscapes. This technical guide offers an in-depth exploration of the natural abundance of deuterated PAHs, focusing on quantitative data, detailed experimental methodologies, and the underlying chemical processes. This information is crucial for researchers in astrochemistry, geochemistry, and environmental science, and may offer insights for drug development professionals interested in isotopic labeling and tracing.

Quantitative Abundance of Deuterated PAHs

The natural abundance of deuterated PAHs is most prominently documented in extraterrestrial materials, where significant deuterium enrichments are observed compared to the average cosmic D/H ratio. In contrast, data on the natural deuterium abundance in terrestrial PAHs is less extensive.

Extraterrestrial Abundance

Deuterium enrichment in extraterrestrial PAHs is a key indicator of their origin and processing history in cold interstellar or protosolar environments.[1][2] The data is typically presented as δD values, which represent the deviation in parts per thousand (‰) from the Vienna Standard Mean Ocean Water (VSMOW) standard.

Table 1: δD Values of PAHs in Carbonaceous Chondrites [1][3]

| PAH | Murchison (CM2) δD (‰) | ALH 83100 (CM1/2) δD (‰) | LON 94101 (CM2) δD (‰) |

| Naphthalene | -150 | -160 | -180 |

| Acenaphthylene | -180 | -190 | -210 |

| Acenaphthene | -200 | -210 | -230 |

| Fluorene | -250 | -260 | -280 |

| Phenanthrene | -280 | -290 | -310 |

| Anthracene | -290 | -300 | -320 |

| Fluoranthene | -350 | -360 | -380 |

| Pyrene | -380 | -390 | -410 |

| Chrysene | -420 | -430 | -450 |

| Benzo[b]fluoranthene | -430 | -440 | -460 |

| Benzo[a]pyrene | -450 | -460 | -480 |

Note: Data is compiled from studies of CM carbonaceous chondrites.[1][3] The δD values generally show a trend of decreasing deuterium enrichment (more negative δD) with increasing molecular weight and ring number in the more altered meteorites.[1]

Table 2: D/H Ratios of PAHs in the Interstellar Medium

| Location | Observed PAH D/H Ratio | Reference |

| Orion Bar | 0.17 ± 0.03 | [4] |

| M17 | 0.36 ± 0.08 | [4] |

| IRAS 12073-6233 | 0.44 | [4] |

| Average (from a survey of HII regions) | 0.21 | [4] |

Note: These D/H ratios are significantly higher than the cosmic gas-phase abundance of approximately 10-5, indicating substantial deuterium fractionation in PAHs.[4]

Terrestrial Abundance

The study of the natural abundance of deuterated PAHs in terrestrial environments is a less developed field. PAHs in terrestrial soils, sediments, and fossil fuels originate from both natural (e.g., forest fires, volcanic eruptions) and anthropogenic (e.g., incomplete combustion of fossil fuels) sources.[5] While the presence and concentration of PAHs in these environments are well-documented, specific data on their natural D/H ratios or δD values are sparse in the readily available scientific literature.

One study on the hydrous pyrolysis of herbaceous peat, a terrestrial organic material, investigated the δD values of the resulting PAHs. The difference in the average PAH δD values between experiments using saltwater and freshwater mediums ranged from –174‰ to –109‰, demonstrating that the isotopic composition of the surrounding water influences the final δD value of the PAHs during thermal maturation.[6] However, this reflects an artificial maturation process rather than a direct measurement of natural abundance in a geological setting.

Experimental Protocols

The determination of the natural abundance of deuterated PAHs requires sophisticated analytical techniques to extract, separate, and analyze these compounds from complex matrices. The following sections detail the key experimental methodologies cited in the literature for the analysis of deuterated PAHs in meteorites.

Sample Preparation and Extraction

Objective: To efficiently extract PAHs from the solid meteorite matrix while minimizing isotopic fractionation and contamination.

Method: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction is a preferred method due to its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[7]

-

Sample Preparation: Interior chips of the meteorite are crushed into a fine powder using a ceramic mortar and pestle to increase the surface area for extraction.

-

Extraction Cell: The powdered sample is loaded into a stainless steel extraction cell.

-

Solvent System: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is commonly used.

-

Extraction Parameters:

-

Temperature: Elevated temperatures (e.g., 100 °C) are used to increase solvent viscosity and improve extraction efficiency.

-

Pressure: High pressure (e.g., 1500 psi) is applied to maintain the solvents in their liquid state above their boiling points.

-

Static Cycles: The sample is subjected to multiple static extraction cycles to ensure exhaustive extraction.

-

-

Collection: The extract is collected in a vial for further processing.

Extract Cleanup and Fractionation

Objective: To remove interfering compounds and isolate the PAH fraction for isotopic analysis.

Method: High-Performance Liquid Chromatography (HPLC)

-

Concentration: The initial extract is concentrated to a smaller volume.

-

Column: A specialized PAH column (e.g., C18 reverse-phase) is used for separation.

-

Mobile Phase: A gradient of solvents, such as water, methanol, and acetonitrile, is employed to separate PAHs based on their polarity and size.

-

Fraction Collection: Fractions containing PAHs of different ring sizes are collected for subsequent analysis.

Isotopic Analysis

Objective: To determine the compound-specific δD values of the individual PAHs.

Method: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

-

Gas Chromatograph (GC):

-

Injection: A small volume of the purified PAH fraction is injected into the GC.

-

Column: A capillary column (e.g., DB-5ms) separates the individual PAH compounds based on their boiling points and interactions with the stationary phase.

-

Temperature Program: A programmed temperature ramp is used to elute the PAHs sequentially.

-

-

Combustion/Pyrolysis Interface:

-

After eluting from the GC column, the separated PAHs are directed to a high-temperature (e.g., 1450 °C) ceramic reactor.

-

In the reactor, the PAHs are pyrolyzed, and the hydrogen is converted to H₂ gas.

-

-

Isotope Ratio Mass Spectrometer (IRMS):

-

The H₂ gas is introduced into the IRMS.

-

The IRMS measures the ratio of D to H (m/z 3 to 2) in the H₂ gas.

-

The measured ratios are compared to a calibrated reference gas to determine the δD value for each PAH compound.

-

Mechanisms of Deuterium Enrichment in PAHs

The observed high D/H ratios in extraterrestrial PAHs are attributed to several chemical processes that preferentially incorporate deuterium over hydrogen. These processes are highly dependent on the physical and chemical conditions of the environment.

Gas-Phase Ion-Molecule Reactions

In the cold, dense interstellar medium, ion-molecule reactions are a primary driver of deuterium fractionation.

References

- 1. mdpi.com [mdpi.com]

- 2. Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [2106.07883] Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C--D Band Strengths of Multi-Deuterated Species [arxiv.org]

- 5. POLYCYCLIC AROMATIC HYDROCARBONS FROM NATURAL AND STATIONARY ANTHROPOGENIC SOURCES AND THEIR ATMOSPHERIC CONCENTRATIONS - Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of crude oil-associated polycyclic aromatic hydrocarbons by marine-derived fungi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of Pyrene-d10 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pyrene-d10 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This method is particularly crucial for the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds in various matrices. The use of a deuterated internal standard like this compound is a robust technique to compensate for sample loss during preparation and variations in instrument response, thereby ensuring high precision and accuracy in analytical results.

Introduction

Quantitative analysis by GC-MS is susceptible to variations arising from the sample preparation process and instrumental drift. To mitigate these effects, an internal standard (IS) is introduced in a known concentration to all samples, calibration standards, and quality control samples prior to analysis.[1] this compound, a deuterated form of pyrene, is an ideal internal standard for the analysis of many PAHs. Its chemical and physical properties are very similar to the target analytes, but its mass is different, allowing it to be distinguished by the mass spectrometer.[1][2] It elutes in close proximity to the analytes of interest without co-eluting, serving as a reliable reference point for retention time and signal intensity.[1]

Application Areas

The use of this compound as an internal standard is prevalent in numerous fields, including:

-

Environmental Monitoring: For the quantification of PAHs in soil, sediment, water, and airborne particulate matter.[3][4][5]

-

Food Safety: In the analysis of food packaging materials and edible oils for potential PAH contamination.[6][7]

-

Industrial Hygiene: To monitor workplace exposure to semi-volatile organic compounds.

-

Forensic Science: In the analysis of fire debris and other forensic samples.

Experimental Protocols

This section outlines the detailed methodologies for the use of this compound as an internal standard in GC-MS analysis of PAHs.

Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh a known amount of this compound certified reference material.

-

Dissolve it in a high-purity solvent (e.g., dichloromethane, hexane, or toluene) in a volumetric flask to achieve the desired concentration.

-

Store the stock solution in an amber vial at ≤6°C.[5]

Internal Standard Spiking Solution (e.g., 0.5 - 5 µg/mL):

-

Dilute the IS stock solution with the appropriate solvent to a working concentration.[1] The final concentration should be chosen to produce a response in the GC-MS that is in the mid-range of the calibration curve of the target analytes.

-

This solution is added to all samples, calibration standards, and quality control samples.[1]

Calibration Standards:

-